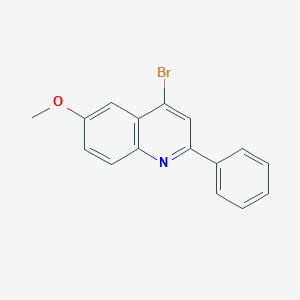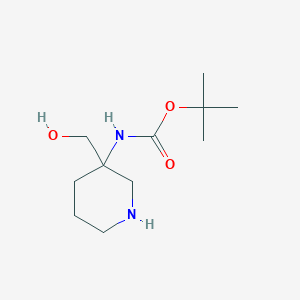
Biphenylene-2-carboxylic Acid
Übersicht
Beschreibung
Biphenylene-2-carboxylic Acid, also known as 2-Biphenylcarboxylic acid or 2-Phenylbenzoic acid, is a chemical compound with the formula C13H10O2 . It has a molecular weight of 198.2173 . The IUPAC Standard InChI is InChI=1S/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H, (H,14,15) .
Molecular Structure Analysis
The molecular structure of Biphenylene-2-carboxylic Acid consists of a carboxylic acid group attached to a biphenyl group . The biphenyl group is composed of two phenyl rings connected by a single bond .
Physical And Chemical Properties Analysis
Biphenylene-2-carboxylic Acid is a solid substance . It has a high melting point, demonstrating its stability . It exhibits metallic features and can provide multiple adsorption sites for Na ions .
Wissenschaftliche Forschungsanwendungen
Nanomaterials and Nanotubes
Biphenylene-2-carboxylic Acid (BPCA) has been investigated for its potential in nanomaterials and nanotubes. Researchers have explored its structural stability and mechanical properties using molecular dynamics simulations . The biphenylene network (BPN) exhibits intriguing properties, making it a promising candidate for applications in nanotechnology.
Anode Material for Sodium-Ion Batteries
The monolayer form of biphenylene, a novel nonbenzenoid carbon allotrope, has been studied as an anode material for high-performance sodium-ion batteries (SIBs). First-principles calculations indicate that 2D biphenylene possesses dynamical, mechanical, and thermal stability. It exhibits metallic features and provides multiple adsorption sites for sodium ions. With low Na migration barriers and a high theoretical capacity, biphenylene monolayers hold promise for SIBs .
Electronic Devices and Photocatalysis
Functionalization of the biphenylene network through hydrogenation and halogenation can effectively regulate its electronic properties. By controlling the concentration of functional groups, researchers have expanded its potential applications in electronic devices and photocatalysis . The ability to tailor its electronic behavior makes biphenylene an interesting material for various technological applications.
Chemical Catalysis
Studies suggest that biphenylene holds promise in chemical catalysis. Its unique structure and electronic properties make it an intriguing candidate for catalytic reactions. Further research is needed to explore specific reactions and mechanisms in detail .
Safety and Hazards
Biphenylene-2-carboxylic Acid should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental release, the area should be evacuated, and the substance should be contained and cleaned up .
Zukünftige Richtungen
While specific future directions for Biphenylene-2-carboxylic Acid are not mentioned in the search results, carboxylic acids and their derivatives have potential applications in many fields, including chemical catalysis . Furthermore, the field of carboxylic acid transformations, particularly decarboxylative reactions, has been expanding significantly, suggesting potential future research directions .
Wirkmechanismus
Target of Action
Biphenylene-2-carboxylic Acid is a compound that has been studied for its potential applications in various fields, such as chemical catalysis . More research is needed to identify and understand the role of these targets.
Mode of Action
It is known that biphenylene, a related compound, exhibits a metallic nature with a n-type Dirac cone . This suggests that Biphenylene-2-carboxylic Acid may interact with its targets in a way that influences electronic properties.
Biochemical Pathways
It is known that biphenylene, a related compound, has been studied for its potential applications in hydrogen evolution reactions . This suggests that Biphenylene-2-carboxylic Acid may also influence pathways related to energy production or catalysis.
Eigenschaften
IUPAC Name |
biphenylene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-13(15)8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREZLKUCHWESDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C2C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357398 | |
| Record name | Biphenylene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenylene-2-carboxylic Acid | |
CAS RN |
93103-69-6 | |
| Record name | Biphenylene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Biphenylenecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3031932.png)

![Methyl benzo[d]thiazole-2-carboxylate](/img/structure/B3031936.png)


![6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine](/img/structure/B3031941.png)






